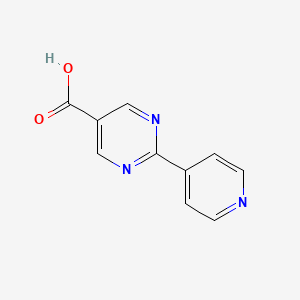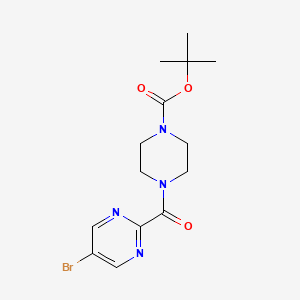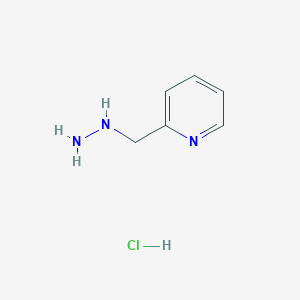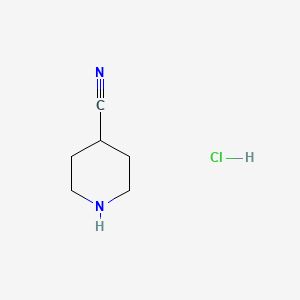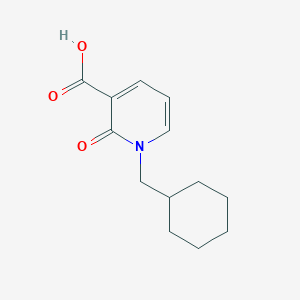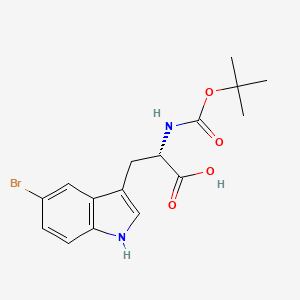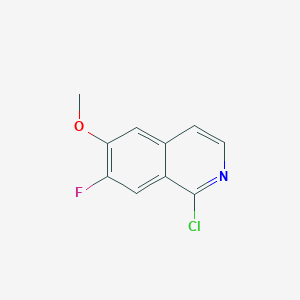
1-Chloro-7-fluoro-6-methoxyisoquinoline
Vue d'ensemble
Description
“1-Chloro-7-fluoro-6-methoxyisoquinoline” is a chemical compound with the molecular formula C10H7ClFNO. It has a molecular weight of 211.62 . It is typically stored at room temperature and appears as a powder .
Physical and Chemical Properties The InChI code for this compound is 1S/C10H7ClFNO/c1-14-9-4-6-2-3-13-10(11)7(6)5-8(9)12/h2-5H,1H3 . This code provides a specific identifier for the molecular structure of the compound.
Applications De Recherche Scientifique
Chemical Sensing and Detection
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has shown promising results as a chemosensor for cadmium. This compound selectively responds to Cd2+ ions, indicating potential applications in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Biological Activity Studies
Monofluoroisoquinolines, including 1-(3,4-Dimethoxybenzyl)-6-fluoro-7-methoxyisoquinoline, have been examined for their biological activity. These compounds, such as 1-(3,4-Dimethoxybenzyl)-6-fluoro-7-methoxyisoquinoline, were found to be pharmacologically similar to papaverine and demonstrated a significant level of activity, suggesting potential therapeutic applications (Belsten & Dyke, 1968).
Crystal Structure and Molecular Conformation
Research on crystal structures of various derivatives of 1, 2-diaryl-6-methoxy-1, 2, 3, 4-tetrahydroisoquinolines, including chloro and fluoro analogs, has revealed that fluorine substitutions lead to significant differences in molecular conformation and packing compared to chlorine and bromine derivatives. This provides valuable insights into the role of halogen substitution in molecular design (Choudhury, Nagarajan, & Row, 2003).
Antimicrobial Research
Compounds synthesized from fluoroquinolone-based 4-thiazolidinones, including derivatives with 6-fluoro-7-methoxyisoquinoline, have been tested for antimicrobial activities. These studies contribute to the development of new antibiotics, particularly in the context of drug-resistant bacterial strains (Patel & Patel, 2010).
Fluorescence Applications
6-Methoxy-4-quinolone, a derivative of 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore with strong fluorescence in various pH ranges. This compound's stability against light and heat, along with its consistent fluorescence across different pH levels, makes it a potential candidate for biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
1-chloro-7-fluoro-6-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-9-4-6-2-3-13-10(11)7(6)5-8(9)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGOAHVKZIEDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619525 | |
| Record name | 1-Chloro-7-fluoro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-fluoro-6-methoxyisoquinoline | |
CAS RN |
630422-99-0 | |
| Record name | 1-Chloro-7-fluoro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B1370350.png)

